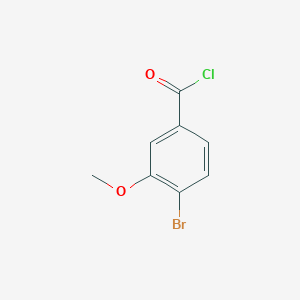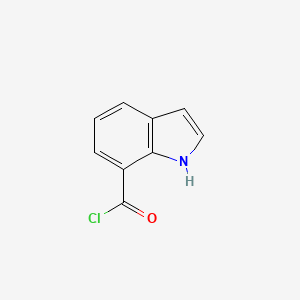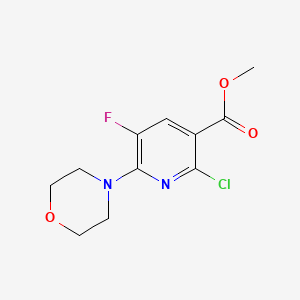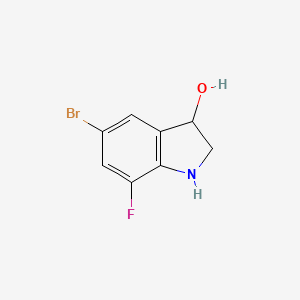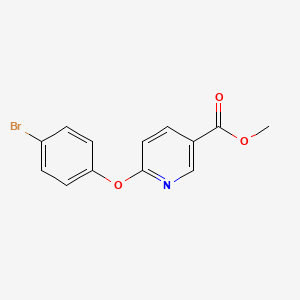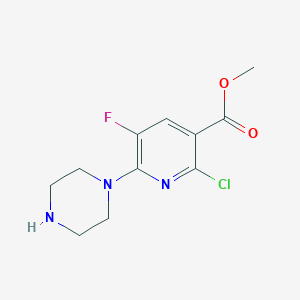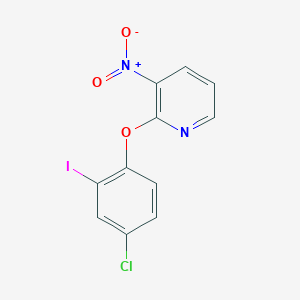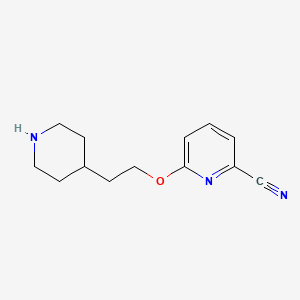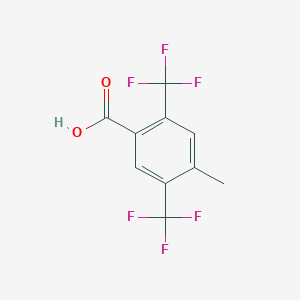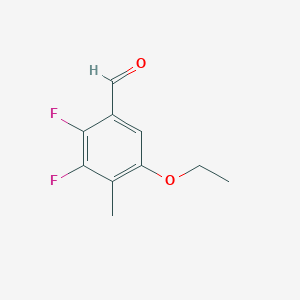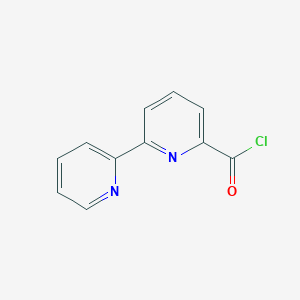
(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-4-(3-fluoropropoxy)phenyl)methanol, also known as 3-Fluoro-2-chlorophenoxypropane-1-methanol, is a versatile and valuable molecule with a wide range of applications in organic synthesis, medicinal chemistry, and pharmacology. This molecule is an important building block for many pharmaceuticals and organic compounds due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Reactions
Palladium-Catalyzed C-H Halogenation : (6-Amino-2-chloro-3-fluorophenyl)methanol, a related compound, is prepared through palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder conditions, higher yields, better selectivity, and practicality over traditional approaches (Sun, Sun, & Rao, 2014).
Methanolysis of S-Aryl Methylphosphonothioates : The kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, with phenyl substituents like 4-chloro and 4-fluoro, were studied, demonstrating potential methodologies for decontamination purposes (Dhar, Edwards, & Brown, 2011).
Antitubercular Activities : Synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones and their reduction to methanols, including derivatives with 4-chloro-4'-fluorobutyrophenone, showed significant antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010).
Fluoride-Mediated Anodic α-Methoxylation : The anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol with fluoride ion mediation provided a method for α-methoxylated product synthesis, with potential for synthetic applications (Furuta & Fuchigami, 1998).
Analytical and Physical Chemistry Applications
Refractive Indices Study : The refractive indices of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, a similar compound, in methanol and benzene mixtures were measured, providing insights into the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).
Photophysical Properties : The photophysical properties of 1,3,5-triarylpyrazolines in methanol were studied, demonstrating a “receptor1-fluorophore-spacer-receptor2” format with potential applications in molecular logic devices (ZammitRamon et al., 2015).
Molecular Interactions and Crystal Packing : A study of crystal packing in derivatives containing 1,2,4-oxadiazol moiety with chloro and fluoro substitutions revealed the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).
properties
IUPAC Name |
[2-chloro-4-(3-fluoropropoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c11-10-6-9(14-5-1-4-12)3-2-8(10)7-13/h2-3,6,13H,1,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBELPGWRJUQXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCF)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

